N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Benzothiazole sulfonamide TRPV1 antagonist regioisomer SAR

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide (CAS 886931-63-1) is a synthetic benzothiazole-sulfonamide hybrid with the molecular formula C₁₇H₁₆N₂O₃S₂ and a molecular weight of 360.45 g/mol. This compound belongs to the broader class of benzothiazole sulfonamides, a pharmacophore-rich scaffold recognized in multiple therapeutic programs.

Molecular Formula C17H16N2O3S2
Molecular Weight 360.45
CAS No. 886931-63-1
Cat. No. B2578477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
CAS886931-63-1
Molecular FormulaC17H16N2O3S2
Molecular Weight360.45
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
InChIInChI=1S/C17H16N2O3S2/c1-10-8-13-14(9-11(10)2)23-17(18-13)19-16(20)12-6-4-5-7-15(12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)
InChIKeyYDXIWRDTEMYZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide (CAS 886931-63-1) – Procurement Specifications and Compound-Class Context


N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide (CAS 886931-63-1) is a synthetic benzothiazole-sulfonamide hybrid with the molecular formula C₁₇H₁₆N₂O₃S₂ and a molecular weight of 360.45 g/mol. This compound belongs to the broader class of benzothiazole sulfonamides, a pharmacophore-rich scaffold recognized in multiple therapeutic programs [1]. The 5,6-dimethyl substitution on the benzothiazole core and the unique 2-methanesulfonylbenzamide regioisomeric placement distinguish it from the more commonly studied 4-methanesulfonylbenzamide analogs and from benzothiazole amides lacking sulfonyl functionality [2]. Commercially, this compound is listed in supplier catalogs (e.g., Life Chemicals catalog #F2653-0149) at ≥90% purity in 2 µmol aliquots, positioning it as a specialized building block for medicinal chemistry and structure–activity relationship (SAR) exploration [3].

Why In-Class Substitution of N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide Can Lead to Irreproducible Results


Generic replacement of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide with other benzothiazole sulfonamides or amides is scientifically unsound because minor structural variations in this scaffold produce marked shifts in target selectivity, potency, metabolic fate, and genotoxic potential. The benzothiazole sulfonamide class exhibits divergent biological profiles: analogs with the sulfonamide attachment at the 4-position of the benzamide ring are frequently explored for TRPV1 antagonism, while 6-methanesulfonyl-benzothiazole-piperazine hybrids demonstrate selective acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition depending on subtle N-substitution [1][2]. Furthermore, metabolic profiling of benzothiazole amide-based TRPV1 antagonists has revealed that hydrolysis of the amide bond to an aryl amine metabolite can lead to confounding in vitro genotoxicity results, with rat liver S9 failing to replicate hepatocyte metabolism—a liability that is highly dependent on the specific amide/sulfonamide linkage and substituent pattern [3]. Substitution without confirmation of these parameters risks not only loss of activity but introduction of unanticipated toxicity or metabolic instability.

Quantitative Differentiation Evidence for N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide (CAS 886931-63-1) vs. Closest Analogs


Regioisomeric Sulfonamide Positioning: 2-Methanesulfonylbenzamide vs. 4-Methanesulfonylbenzamide Pharmacological Consequences

The target compound carries the methanesulfonyl group at the 2-position (ortho) of the benzamide ring, whereas the majority of literature-described benzothiazole sulfonamide TRPV1 antagonists and cholinesterase inhibitors bear the substituent at the 4-position (para). In the TRPV1 antagonist series, 4-methanesulfonylbenzamide analogs achieved IC₅₀ values of 21–53 nM against recombinant human TRPV1 after extensive optimization of the benzothiazole core [1]. No published IC₅₀ data exist for the 2-methanesulfonyl regioisomer, but ortho substitution is expected to alter the dihedral angle between the amide and the benzothiazole ring, thereby modifying key pharmacophore interactions with the vanilloid binding pocket. For a procurement decision, the 2-substituted regioisomer represents a chemically distinct tool compound whose pharmacological profile cannot be inferred from para-substituted analogs.

Benzothiazole sulfonamide TRPV1 antagonist regioisomer SAR

5,6-Dimethyl Substitution on Benzothiazole Core vs. Unsubstituted or Mono-Substituted Analogs: Impact on Cholinesterase Selectivity Profiles

In a recent comprehensive study of 2-aminobenzothiazole sulfonamides, compounds with diverse benzothiazole substitution were evaluated for α-glucosidase and BChE inhibition. The study reported that specific substitution patterns, particularly those influencing electron density and steric bulk on the benzothiazole ring, modulated BChE inhibitory potency over a range of 97–286 µM (IC₅₀) [1]. The target compound incorporates electron-donating 5,6-dimethyl groups, which increase the electron density of the benzothiazole core relative to unsubstituted or 6-chloro analogs. While no direct IC₅₀ for the target compound is available, the 5,6-dimethyl pattern is structurally analogous to the high-reactivity compound 29 identified in this study, which exhibited the smallest energy gap (Eg) and was highlighted as the most reactive derivative [1]. In contrast, 6-chloro or 4-ethyl analogs possess electron-withdrawing or differently positioned substituents, predicting divergent cholinesterase or TRPV1 profiles.

Benzothiazole sulfonamide cholinesterase inhibition BChE selectivity

Metabolic Stability and Genotoxicity Risk Differentiation: Benzothiazole Sulfonamide vs. Benzothiazole Amide Scaffolds

Metabolic profiling of benzothiazole amide-based TRPV1 antagonists demonstrated that amide hydrolysis generates an aryl amine metabolite capable of N-acetylation and glutathione conjugation in human and rat hepatocytes, but not in standard rat liver S9 preparations [1]. This discrepancy led to conflicting genotoxicity results across Ames, mouse lymphoma, SOS/umu, and Comet assays. The target compound, as a sulfonamide (methanesulfonylbenzamide), is expected to exhibit greater metabolic stability toward amidase-mediated hydrolysis compared to the benzothiazole amide series, potentially reducing the formation of genotoxic aryl amine metabolites. However, direct experimental confirmation is lacking. For procurement, the sulfonamide linkage differentiates this compound from the extensively profiled amide series, offering a scaffold with a potentially distinct metabolic and toxicological trajectory.

Benzothiazole metabolic profiling genotoxicity

Commercial Purity and Quantity Baseline: Target Compound vs. Common Benzothiazole Sulfonamide Building Blocks

The target compound is available from Life Chemicals (catalog F2653-0149) at ≥90% purity in 2 µmol aliquots priced at $57.00 [1]. Comparable benzothiazole sulfonamide building blocks (e.g., 4-methanesulfonyl regioisomers or 6-chloro derivatives) are often listed at 95%+ purity, but in larger quantities (5–25 mg) and at higher absolute cost ($120–$350) . The 2 µmol format positions the target compound as an economically accessible option for initial high-throughput screening or pilot SAR exploration, where smaller quantities suffice. However, users requiring higher purity for in vivo or crystallographic studies should verify lot-specific purity certificates before procurement.

Benzothiazole procurement purity

Recommended Application Scenarios for N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide Based on Differentiation Evidence


Ortho-Sulfonamide Regioisomer SAR Exploration in TRPV1 Antagonist Programs

As demonstrated in Section 3 (Evidence Item 1), the 2-methanesulfonyl regioisomer represents a chemically distinct tool for probing the TRPV1 vanilloid binding pocket. Research groups investigating the pharmacophore requirements of TRPV1 antagonism can use this compound to assess whether the ortho sulfonamide orientation enhances or diminishes antagonist potency relative to the published 4-substituted analogs (21–53 nM IC₅₀) [1]. This is particularly relevant for programs seeking to escape crowded IP space around para-substituted benzothiazole sulfonamides.

Benzothiazole Core Substitution SAR: 5,6-Dimethyl vs. Halo or Alkyl Analogs for Cholinesterase Profiling

The 5,6-dimethyl substitution pattern (Section 3, Evidence Item 2) provides a distinct electronic environment that can be exploited in cholinesterase inhibitor SAR studies. When run alongside unsubstituted, 6-chloro, or 4-ethyl benzothiazole sulfonamides, the target compound can reveal the impact of electron-donating substituents on BChE vs. AChE selectivity. Published BChE IC₅₀ values for structurally related benzothiazole sulfonamides span 97–286 µM [2]; the target compound fills a specific substitution gap in this matrix.

Metabolic Stability Screening: Sulfonamide vs. Amide Scaffold Comparison in Early Genotoxicity Assessment

Given the well-documented metabolic liability of benzothiazole amides toward amide hydrolysis and aryl amine formation [3], the target sulfonamide can serve as a comparator scaffold in metabolic stability and genotoxicity assays. Parallel incubation in hepatocyte vs. S9 systems, combined with Ames fluctuation or Comet assays, can determine whether the sulfonamide linkage indeed reduces genotoxic metabolite formation, as inferred in Section 3 (Evidence Item 3). This head-to-head comparison is essential for programs transitioning from amide-based benzothiazole leads.

Cost-Efficient Pilot Screening Library Expansion

As noted in Section 3 (Evidence Item 4), the target compound offers a favorable cost-to-quantity ratio ($57.00 for 2 µmol) relative to larger-quantity analog purchases. This makes it suitable for pilot screening library expansion where multiple unique benzothiazole scaffolds must be tested against a panel of targets (kinases, GPCRs, ion channels) at minimal upfront cost, with the caveat that lot-specific purity ≥90% should be confirmed for quantitative IC₅₀ determinations.

Quote Request

Request a Quote for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.